硒酸锌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

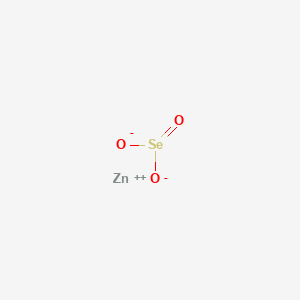

Zinc selenite, also known as Zinc selenite, is a useful research compound. Its molecular formula is H2O3SeZn and its molecular weight is 194.4 g/mol. The purity is usually 95%.

The exact mass of the compound Zinc selenite is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Zinc Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Zinc selenite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc selenite including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

动物健康与繁殖:锌和硒的补充,包括硒酸锌,可以改善动物的抗氧化状态和激素水平,增强生殖健康和整体健康(Kumar, Yadav, & Yadav, 2013)。

土壤与植物健康:在土壤中施用锌和硒,如硒酸锌,可以增强作物中这些元素的生物利用度,提高营养价值和促进生长(Xue et al., 2019)。

稻米营养增强:将硒和锌联合施用于稻米植株可以增加谷物中这些元素的浓度,提供营养益处。这对于饮食中缺乏这些矿物质的地区尤为重要(Ei et al., 2020)。

人类健康与疾病:锌和硒,包括硒酸锌等化合物,在甲状腺功能、免疫反应中发挥重要作用,并可能在癌症预防和治疗中具有潜力。它们的补充已在各种情境下进行研究,包括超重个体的甲状腺健康和与胃食管癌的关系(Mahmoodianfard et al., 2015);(Hashemi et al., 2017)。

神经科学研究:硒酸锌在脊髓和脊神经节中的分布和表达表明其在感觉传递中的作用,突显了它在神经科学研究中的潜力(Velázquez et al., 1999)。

材料科学:研究硒酸锌的热稳定性和物理化学形成条件对于了解其在各种工业和环境过程中的潜在应用具有重要意义(Charykova et al., 2014)。

电池技术:相关化合物硒化锌已被研究作为可充电锂离子电池中的电极材料的潜力,显示了硒酸锌在能源存储和转换技术中的应用范围(Kwon & Park, 2014)。

作用机制

Target of Action

Zinc selenite is a compound that involves two essential trace elements, zinc and selenium, each having their own primary targets in the body. Zinc primarily targets various enzymes, playing a crucial role in protein synthesis and cell division . Selenium, on the other hand, is an active component of many enzymes and proteins, playing a significant role in antioxidant activities . Specifically, the ZIP8 transporter, which is zinc- and bicarbonate-dependent, mediates the uptake of selenite .

Mode of Action

Zinc selenite’s mode of action involves the interaction of zinc and selenium with their respective targets. Zinc has three primary biological roles: catalytic, structural, and regulatory . Selenium’s role is mainly played through selenoproteins synthesized by the selenium metabolic system . The ZIP8 transporter mediates the uptake of selenite, and its over-expression can be associated with diminished viability in selenite-treated cells .

Biochemical Pathways

Zinc and selenium are essential trace elements serving as cofactors of many important metalloenzymes . Zinc is involved in all major metabolic pathways, so its deficiency is highly detrimental . Selenium is involved in antioxidant defenses, immune response, and thyroid function . The ZIP8 transporter mediates the uptake of selenite, causing increases in intracellular Se content in various organs .

Pharmacokinetics

The pharmacokinetics of zinc selenite involves the absorption, distribution, metabolism, and excretion (ADME) of both zinc and selenium. Zinc is commonly used for the treatment of patients with documented zinc deficiency . The pharmacokinetics of selenite has been characterized using a one-compartment model . Simulations suggest dosing regimens that achieve in vitro target selenite levels .

Result of Action

The molecular and cellular effects of zinc selenite’s action are diverse due to the wide range of roles that zinc and selenium play in the body. Zinc is closely linked to the immune system and the inflammatory process . Selenium, in therapeutic concentrations, has been studied for treating certain cancers, serious inflammatory disorders, and septic shock .

Action Environment

The action, efficacy, and stability of zinc selenite can be influenced by various environmental factors. For instance, the behavior of selenium is controlled by variations of the redox potential and the acidity of solutions at low temperatures and pressures . The formation of Zn, Cd, Ag, and Hg selenites under natural oxidation conditions in near-surface environments has been discussed .

安全和危害

未来方向

The introduction of In decreases the energy band gap of the synthesized ZnSeO3 nanopowder samples from 3.305 to 3.276 . This suggests that strain engineering on the electrochemical properties of hydrothermally grown nanostructured indium doped ZnSeO3 could be a viable option for the risk mitigation in DSR .

生化分析

Biochemical Properties

Zinc selenite interacts with various enzymes, proteins, and other biomolecules. For instance, selenium is required for the synthesis of selenocysteine, an amino acid present in selenoproteins of biological importance in metabolism such as glutathione peroxidase . Zinc, on the other hand, is a critical component of many enzymes and proteins, contributing to their structural stability and functional activity .

Cellular Effects

Zinc selenite influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, selenium has been shown to influence thyroid hormone serum concentrations . Zinc is known to play a role in the regulation of gene expression and is involved in various cellular processes, including cell division and growth .

Molecular Mechanism

At the molecular level, zinc selenite exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, selenium is involved in the activation of glutathione peroxidase, an enzyme that protects the body from oxidative damage . Zinc, on the other hand, can bind to and influence the activity of various enzymes and transcription factors .

Dosage Effects in Animal Models

The effects of zinc selenite can vary with different dosages in animal models. For example, a study showed that selenium and zinc supplementation had protective effects on the reproductive organs of rats against postnatal protein malnutrition . High doses of these elements can have toxic or adverse effects .

Metabolic Pathways

Zinc selenite is involved in various metabolic pathways. Selenium, for instance, is a component of the enzyme glutathione peroxidase, which plays a crucial role in protecting the body from oxidative stress . Zinc is involved in numerous metabolic processes, including protein synthesis, cell division, and DNA repair .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "Zinc selenite can be synthesized through a precipitation reaction between zinc nitrate and sodium selenite.", "Starting Materials": [ "Zinc nitrate", "Sodium selenite", "Distilled water" ], "Reaction": [ "Dissolve 27.9 g of zinc nitrate in 100 mL of distilled water.", "Dissolve 20.1 g of sodium selenite in 100 mL of distilled water.", "Slowly add the sodium selenite solution to the zinc nitrate solution while stirring continuously.", "The resulting mixture will form a white precipitate of zinc selenite.", "Filter the precipitate and wash it with distilled water.", "Dry the product at 100°C for several hours until a constant weight is obtained." ] } | |

CAS 编号 |

13597-46-1 |

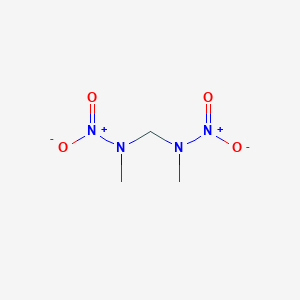

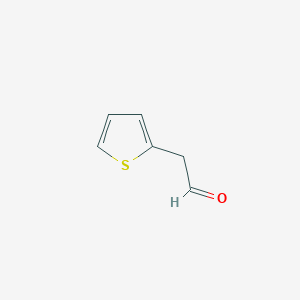

分子式 |

H2O3SeZn |

分子量 |

194.4 g/mol |

IUPAC 名称 |

selenous acid;zinc |

InChI |

InChI=1S/H2O3Se.Zn/c1-4(2)3;/h(H2,1,2,3); |

InChI 键 |

XLXXAHOGINUPOD-UHFFFAOYSA-N |

SMILES |

[O-][Se](=O)[O-].[Zn+2] |

规范 SMILES |

O[Se](=O)O.[Zn] |

| 13597-46-1 | |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同义词 |

selenious acid, zinc salt (1:1) zinc selenite |

产品来源 |

United States |

Q1: What is the molecular formula and weight of zinc selenite?

A1: The molecular formula of zinc selenite is ZnSeO3, and its molecular weight is 208.39 g/mol.

Q2: What is the crystal structure of β-zinc selenite?

A2: β-Zinc selenite crystallizes in the orthorhombic space group Pbca. Its structure consists of layers formed by Zn2O8 dimers, where each dimer shares four vertices with neighboring ones. These layers are linked by (SeO3)2− groups to create an open framework. [, ]

Q3: What spectroscopic techniques are used to characterize zinc selenite?

A3: Several techniques are employed, including:

- FT-IR Spectroscopy: Identifies functional groups and vibrational modes within the compound. []

- UV-Vis Diffuse Reflectance Spectroscopy: Determines the optical band gap and electronic transitions. []

- Raman Spectroscopy: Analyzes vibrational modes and structural changes, especially in nanocrystals. []

Q4: Can zinc selenite nanostructures be synthesized within templates, and if so, what methods are used?

A4: Yes, zinc selenite nanostructures can be synthesized within SiO2/Si track templates. Both chemical and electrochemical deposition methods have been explored, with the latter proving more effective. []

Q5: Does zinc selenite exhibit photocatalytic activity?

A5: Yes, zinc selenite demonstrates photocatalytic properties, particularly in the degradation of organic dyes like indigo carmine. The efficiency of photodegradation can be influenced by factors such as dye concentration, catalyst amount, and pH. []

Q6: Have any computational chemistry studies been conducted on zinc selenite?

A6: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the structural properties and electronic band structure of zinc selenite compounds. []

Q7: Is there evidence suggesting a role for zinc selenite in sensory transmission within the nervous system?

A7: Research suggests that zinc, potentially transported via zinc selenite, plays a role in sensory transmission. Studies show the presence of zinc selenite and metallothionein-III (MT-III), a zinc-binding protein, in rat primary afferent neurons, specifically in small-diameter neurons and lamina V of the spinal cord. []

Q8: Are there any developmental changes in zinc-positive thalamocortical terminals in the rat barrel cortex?

A8: Yes, a transient increase in zinc-positive thalamocortical terminals originating from the ventroposterior medial (VPM) and posterior nuclei (Po) of the thalamus is observed in the rat barrel cortex between postnatal days 9 and 13. This coincides with the development of whisking behavior, suggesting a role for zinc in sensory circuit refinement. []

Q9: What is the role of the posteromedial cortical nucleus of the amygdala in processing olfactory and vomeronasal information in mice, and how is zinc selenite involved in studying this?

A9: The posteromedial cortical nucleus of the amygdala is suggested to integrate olfactory and vomeronasal information in mice. Zinc selenite, used as a tracer for zinc-enriched (putatively glutamatergic) projections, reveals connections between the posteromedial cortical nucleus of the amygdala and other brain regions involved in olfactory and vomeronasal processing, such as the accessory olfactory bulb, piriform cortex, and entorhinal cortex. []

Q10: What is the comparative toxicity of zinc selenite to other inorganic contaminants in endangered fish species?

A10: In acute toxicity tests conducted on endangered fish species, including Colorado squawfish, razorback sucker, and bonytail, zinc selenite displayed moderate to high toxicity. The rank order of toxicity from most to least toxic was vanadium = zinc > selenite > lithium = uranium > selenate > boron. []

Q11: Can prenatal lead exposure affect offspring learning, and can zinc selenite offer protection?

A11: Studies on rats indicate that prenatal lead exposure can negatively impact offspring learning ability, possibly due to altered neurotransmitter levels in the cerebral cortex. Supplementing with a combination of vitamin C, zinc, and selenite shows potential in mitigating these adverse effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。